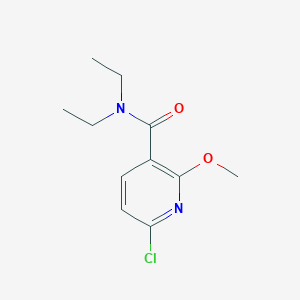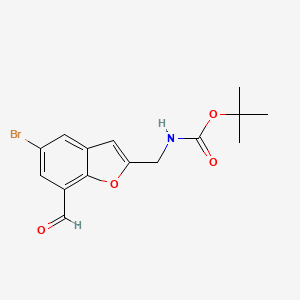
tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate is an organic compound that features a benzofuran ring substituted with a bromine atom and a formyl group The tert-butyl carbamate group is attached to the benzofuran ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Bromination: The benzofuran ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent.
Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The bromine atom on the benzofuran ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
tert-Butylbenzene: An aromatic compound with a tert-butyl group attached to a benzene ring.
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: A structurally similar compound with a pyridine ring instead of a benzofuran ring.
Uniqueness
tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate is unique due to the presence of both a bromine atom and a formyl group on the benzofuran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C15H16BrNO4 |
|---|---|
Peso molecular |
354.20 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-bromo-7-formyl-1-benzofuran-2-yl)methyl]carbamate |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-7-12-6-9-4-11(16)5-10(8-18)13(9)20-12/h4-6,8H,7H2,1-3H3,(H,17,19) |
Clave InChI |
MZEDVDMLEDEJAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CC(=C2O1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


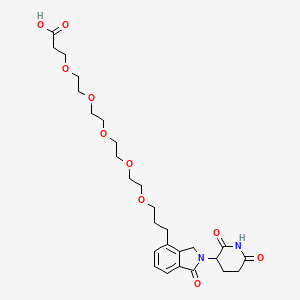

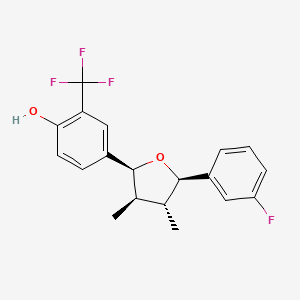
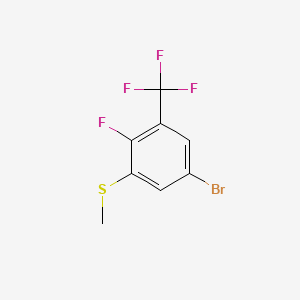
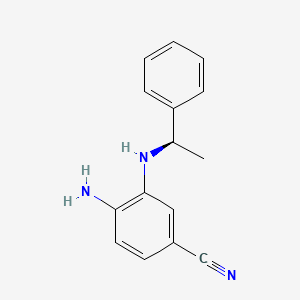
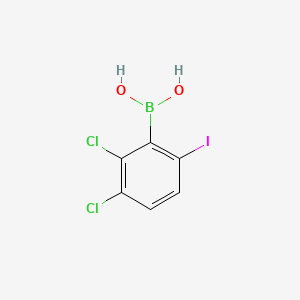
![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
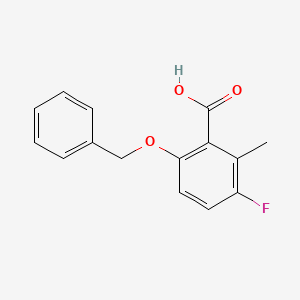
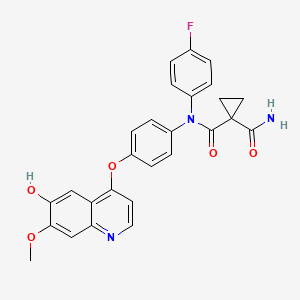
![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)

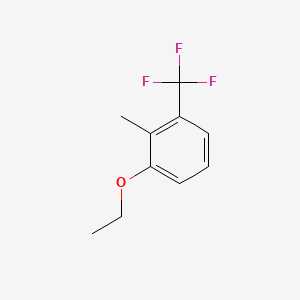
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)
